molecular formula C9H8Br2O2 B15195352 3,4-Bis(bromomethyl)benzoic acid CAS No. 20896-24-6

3,4-Bis(bromomethyl)benzoic acid

Cat. No.: B15195352
CAS No.: 20896-24-6
M. Wt: 307.97 g/mol
InChI Key: SBOYXPCSVNYAJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Bis(bromomethyl)benzoic acid is an organic compound with the molecular formula C9H8Br2O2 It is a derivative of benzoic acid, where two bromomethyl groups are attached to the benzene ring at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(bromomethyl)benzoic acid typically involves the bromination of 3,4-dimethylbenzoic acid. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually conducted in a solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions: 3,4-Bis(bromomethyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The bromomethyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The bromomethyl groups can be reduced to form methyl groups.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield various substituted benzoic acids.
  • Oxidation reactions yield carboxylic acids or aldehydes.
  • Reduction reactions yield methyl-substituted benzoic acids.

Scientific Research Applications

3,4-Bis(bromomethyl)benzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is used in the preparation of polymers and advanced materials.

    Medicinal Chemistry: It is explored for its potential in drug development and as a precursor for bioactive compounds.

    Industrial Applications: It is used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3,4-Bis(bromomethyl)benzoic acid depends on the specific chemical reaction it undergoes. In substitution reactions, the bromomethyl groups act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the bromomethyl groups are transformed into other functional groups through electron transfer processes.

Comparison with Similar Compounds

    4-Bromomethylbenzoic acid: Similar structure but with only one bromomethyl group.

    3,5-Bis(bromomethyl)benzoic acid: Similar structure but with bromomethyl groups at the 3 and 5 positions.

    3,4-Dimethylbenzoic acid: Precursor for the synthesis of 3,4-Bis(bromomethyl)benzoic acid.

Uniqueness: this compound is unique due to the presence of two bromomethyl groups, which provide multiple sites for chemical modification and functionalization. This makes it a versatile intermediate in organic synthesis and material science.

Properties

CAS No.

20896-24-6

Molecular Formula

C9H8Br2O2

Molecular Weight

307.97 g/mol

IUPAC Name

3,4-bis(bromomethyl)benzoic acid

InChI

InChI=1S/C9H8Br2O2/c10-4-7-2-1-6(9(12)13)3-8(7)5-11/h1-3H,4-5H2,(H,12,13)

InChI Key

SBOYXPCSVNYAJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)CBr)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.